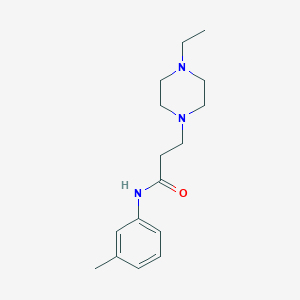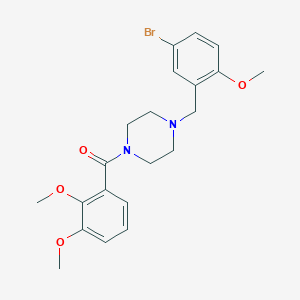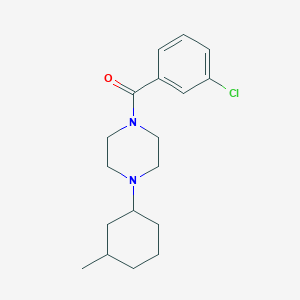
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. EPPA belongs to the class of amides and is a derivative of piperazine.
Wirkmechanismus
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide exerts its pharmacological effects by binding to the dopamine D2 receptor in the brain. This binding results in the activation of the receptor and the subsequent release of dopamine, which is a neurotransmitter that is involved in reward and pleasure pathways in the brain. The release of dopamine is thought to be responsible for the therapeutic effects of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in various neurological disorders.
Biochemical and Physiological Effects:
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. These effects include the modulation of dopamine release, the reduction of drug-seeking behavior, and the improvement of motor function in animal models of Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable compound for use in various assays. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is also relatively inexpensive, which makes it accessible for use in academic research. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to explore the use of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in combination with other drugs, to determine whether it can enhance their therapeutic effects. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, which could lead to the development of more specific and effective drugs. Overall, the potential applications of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in various fields make it an exciting compound for further research.
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential applications of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide and to develop more specific and effective drugs based on its structure and pharmacological effects.
Synthesemethoden
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylpiperazine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a high affinity for the dopamine D2 receptor, which is a target for many antipsychotic drugs. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. In addition, 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
Produktname |
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
|---|---|
Molekularformel |
C16H25N3O |
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-15-6-4-5-14(2)13-15/h4-6,13H,3,7-12H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
USTRMKFHDWCACC-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C |
Kanonische SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
